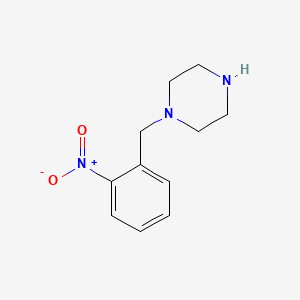

1-(2-Nitro-benzyl)-piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry and materials science. nih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as solubility and bioavailability, making it a "privileged scaffold" in drug design. nih.gov Researchers have extensively explored the synthesis and modification of piperazine derivatives to develop new therapeutic agents. nih.govrsc.orgmdpi.comthieme-connect.com The versatility of the piperazine core allows for the introduction of various substituents at its nitrogen atoms, leading to a diverse library of compounds with a wide spectrum of biological activities. nih.govmdpi.com

The synthesis of monosubstituted and disubstituted piperazines is a cornerstone of this research area. mdpi.commdpi.com A variety of synthetic methods have been developed, including nucleophilic substitution reactions, reductive amination, and multicomponent reactions, to create a vast array of piperazine derivatives. rsc.orgmdpi.commdpi.com These derivatives have been investigated for numerous potential therapeutic applications. researchgate.netontosight.aiontosight.airesearchgate.net

Academic Significance and Research Focus on the Chemical Compound

1-(2-Nitro-benzyl)-piperazine emerges as a compound of interest primarily due to the unique combination of the piperazine ring and the 2-nitrobenzyl group. The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG) in organic synthesis. wikipedia.orgnumberanalytics.comthieme-connect.de PPGs are chemical moieties that can be removed from a molecule using light, offering a high degree of control over chemical reactions. wikipedia.orgrug.nl This "traceless" removal, which avoids the need for chemical reagents, is particularly valuable in the synthesis of complex molecules and in biological systems. wikipedia.org

The key feature of the 2-nitrobenzyl group is its ability to be cleaved upon irradiation with UV light, typically around 350 nm. thieme-connect.dersc.orgrsc.org This process proceeds through a Norrish Type II mechanism, leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct. wikipedia.orgthieme-connect.de The efficiency of this photocleavage can be influenced by various factors, including the presence of other substituents on the aromatic ring. wikipedia.org

Consequently, this compound is a valuable intermediate in synthetic chemistry. It allows for the temporary protection of one of the piperazine nitrogens while the other is available for further reactions. The subsequent photolytic removal of the 2-nitrobenzyl group can then unmask the second nitrogen at a desired stage of a synthetic sequence. This strategy has been employed in the synthesis of more complex piperazine-containing molecules.

Furthermore, the presence of the nitro group in the ortho position of the benzyl (B1604629) substituent imparts specific electronic properties to the molecule, which can influence its reactivity and potential interactions with biological targets. Research has explored the synthesis of various nitrobenzyl-piperazine derivatives and their potential applications. For instance, a study on 1,4-Bis(2-Nitrobenzyl)piperazine investigated its structural and potential anti-diabetic properties. aip.org Another study synthesized 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine and evaluated its affinity for the dopamine (B1211576) D2 receptor. shd-pub.org.rsgrafiati.com These examples highlight the ongoing academic interest in exploring the chemical space and potential utility of compounds containing the this compound scaffold.

Below is a table summarizing some of the key chemical data for this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1609396-55-5 (hydrochloride) | C11H15N3O2 |

| 1-benzyl-4-(2-nitrophenyl)piperazine | 199105-16-3 | C17H19N3O2 |

| 1,4-Bis(2-Nitrobenzyl)piperazine | Not Available | C18H20N4O4 |

| 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine | Not Available | C24H32N4O3 |

This data is compiled from various chemical databases and research articles. aip.orgshd-pub.org.rschemsrc.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-1-3-10(11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMRJTDWARUWQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1 2 Nitro Benzyl Piperazine and Its Derivatives

Direct Synthesis Approaches to 1-(2-Nitro-benzyl)-piperazine

Direct approaches involve the formation of the crucial benzyl-nitrogen bond by reacting a piperazine (B1678402) substrate with a 2-nitrobenzyl electrophile.

The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction. This typically involves the N-alkylation of piperazine with a 2-nitrobenzyl halide, such as 2-nitrobenzyl chloride or 2-nitrobenzyl bromide. In this SN2 reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-nitrobenzyl halide and displacing the halide leaving group.

A primary challenge in this synthesis is controlling the degree of alkylation. Piperazine possesses two reactive secondary amine groups, making it susceptible to both mono- and di-alkylation, which would result in the formation of 1,4-bis(2-nitrobenzyl)piperazine as a significant byproduct. To selectively obtain the mono-substituted product, several strategies are employed:

Use of Excess Piperazine: Employing a large excess of piperazine shifts the reaction equilibrium towards the formation of the mono-alkylated product.

Controlled Addition: Slow, controlled addition of the 2-nitrobenzyl halide to the piperazine solution can also favor mono-substitution.

Protecting Groups: A more controlled approach involves using a mono-protected piperazine derivative, such as 1-Boc-piperazine. The tert-butoxycarbonyl (Boc) group protects one nitrogen atom, allowing the alkylation to occur selectively at the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the desired product.

An alternative to direct alkylation with halides is reductive amination. This powerful method involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve reacting piperazine with 2-nitrobenzaldehyde.

The reaction proceeds in two main steps within a single pot:

Condensation: The nucleophilic piperazine attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, followed by dehydration to form a piperazinyl-iminium ion.

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. nih.govpearson.com These reagents selectively reduce the iminium ion to the final benzylpiperazine product without reducing the starting aldehyde or the nitro group.

Reductive amination is often preferred due to its high selectivity for mono-alkylation when using an excess of the amine, and its tolerance for a wide range of functional groups. frontiersin.org

Synthesis of Key Precursors and Chemical Transformations Relevant to this compound

The target compound can also be synthesized from precursors that are modified in a subsequent step. This approach is particularly useful if the starting materials are more readily available or if direct synthesis routes present challenges with selectivity.

1-Benzylpiperazine is a critical precursor that can, in principle, be nitrated to form the target compound. The synthesis of 1-benzylpiperazine is well-established. A common laboratory-scale preparation involves the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.orgdesigner-drug.com Similar to the synthesis with the nitro-substituted analogue, controlling mono-alkylation is key. A procedure described in Organic Syntheses involves reacting piperazine hexahydrate and piperazine dihydrochloride with benzyl chloride in ethanol (B145695), which yields the pure 1-benzylpiperazine dihydrochloride in high yield (93-95%) after a simple workup. orgsyn.orgdesigner-drug.com The free base can then be liberated by treatment with a strong base. This method is advantageous as it avoids the formation of the disubstituted compound. orgsyn.org

Other reported methods for preparing 1-benzylpiperazine include the alkaline hydrolysis of 1-benzyl-4-carbethoxypiperazine. orgsyn.org The benzyl group serves as an effective protecting group for one of the piperazine nitrogens, allowing for further functionalization at the N4 position, and can be readily removed later by hydrogenolysis if needed. orgsyn.org

The synthesis of this compound could theoretically be achieved by the direct nitration of 1-benzylpiperazine. This involves an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring.

However, achieving the desired regioselectivity (substitution at the ortho position) presents a significant chemical challenge. The outcome of the reaction is governed by the directing effects of the substituents already on the benzene (B151609) ring.

The benzyl group itself is an ortho-, para-director, meaning it activates these positions towards electrophilic attack.

The piperazine moiety , being a secondary amine, is a strong activating group and also an ortho-, para-director.

However, under the strongly acidic conditions required for nitration, the basic nitrogen atoms of the piperazine ring will be protonated, forming a piperazinium ion. This positively charged group is strongly deactivating and becomes a meta-director. libretexts.org This would direct the incoming nitro group to the meta-position of the benzene ring, leading to the formation of 1-(3-Nitro-benzyl)-piperazine as the major product, rather than the desired ortho-isomer.

Due to this regiochemical challenge, the direct nitration of 1-benzylpiperazine is not a practical route for the selective synthesis of this compound. The more synthetically viable approach is to start with a precursor that already contains the nitro group at the desired position, such as 2-nitrobenzyl chloride or 2-nitrobenzaldehyde, as described in section 2.1.

Advanced Synthetic Techniques Applicable to this compound Analogues

Modern synthetic chemistry offers advanced techniques that, while not typically used for the straightforward synthesis of this compound itself, are highly applicable for creating its analogues with diverse substitution patterns.

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under mild conditions. nih.gov For piperazine derivatives, photoredox catalysis can be used for C-H functionalization. nih.govnsf.gov For instance, an excited photocatalyst can oxidize a nitrogen atom on the piperazine ring, leading to the formation of an α-amino radical after deprotonation. This radical can then be coupled with various partners, allowing for the site-selective alkylation or arylation of the piperazine core, a transformation that is difficult to achieve with classical methods. nih.govnsf.gov This opens pathways to analogues of this compound substituted at the carbon atoms of the piperazine ring.

Stannyl Amine Protocol (SnAP): Developed as a convergent method for synthesizing substituted N-heterocycles, the SnAP reagent chemistry is a powerful tool for building piperazine rings from the ground up. mdpi.comnih.gov This protocol involves the reaction of an aldehyde with a tin-containing diamine reagent (a SnAP reagent). ethz.ch The reaction is typically mediated by a copper catalyst and proceeds through a radical cyclization mechanism. mdpi.com This method allows for the one-step synthesis of complex piperazines with specific substitution patterns on the carbon framework, which would be challenging to prepare otherwise. ethz.chacs.orgorgsyn.org A tin-free alternative, the Silicon Amine Protocol (SLAP), has also been developed using photoredox catalysis to address toxicity concerns associated with tin. ethz.ch These methods are particularly valuable for creating libraries of structurally diverse analogues for further research.

Reductive Cyclization Approaches to Piperazine Ring Formation

Reductive cyclization represents a powerful strategy for the de novo synthesis of the piperazine ring. One notable approach involves the catalytic reductive cyclization of dioximes. This method allows for the construction of the piperazine scaffold from acyclic precursors. The process typically begins with the sequential double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization of the oxime groups to yield the piperazine ring.

The proposed mechanism for this transformation involves several key steps. Initially, the catalytic hydrogenolysis of both N-O bonds in the dioxime precursor occurs, leading to a diimine intermediate. This is followed by cyclization to form a dihydropyrazine. Subsequent hydrogenation of the C=N bonds within this intermediate, elimination of ammonia, and further reduction of the resulting dihydropyrazine affords the final piperazine product. A significant advantage of this method is the potential for stereocontrol, with the predominant formation of 2,6-cis-isomers of substituted piperazines being achievable. This stereoselectivity is attributed to the addition of dihydrogen from the less sterically hindered face of the dihydropyrazine intermediate.

This methodology is versatile, enabling the synthesis of piperazines with substituents at both the carbon and nitrogen atoms, starting from primary amines and nitrosoalkenes.

Stereoselective Synthesis Considerations for Substituted Piperazines

The synthesis of stereochemically defined substituted piperazines is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry. Several strategies have been developed to achieve high levels of stereoselectivity in piperazine synthesis.

One effective method is the iridium-catalyzed diastereoselective synthesis of C-substituted piperazines. This approach utilizes a formal [3+3]-cycloaddition of both aromatic and aliphatic imines, facilitated by an iridium catalyst under mild reaction conditions. This method can lead to the formation of unique diastereomers with high regio- and diastereoselective control.

Another powerful technique is the one-pot, three-component synthesis that yields highly substituted and functionalizable piperazines with excellent stereoselectivity (diastereomeric and enantiomeric excesses often exceeding 99%). This reaction involves the SN2-type ring-opening of an N-activated aziridine by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to construct the piperazine ring.

For the synthesis of enantiopure 3-substituted piperazine-2-acetic acid esters, a multi-step route starting from optically pure amino acids has been developed. This pathway involves the creation of a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine derivative. While this method has proven successful, challenges such as racemization can occur, particularly with certain substituents like a phenyl group at the 3-position. The use of protecting groups, such as 2-nitrobenzenesulfonyl (nosyl), is a critical component of such multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions.

The table below summarizes key aspects of different stereoselective synthesis methods for piperazine derivatives.

| Method | Key Features | Starting Materials | Stereoselectivity |

| Iridium-Catalyzed Cycloaddition | Atom-economical, mild conditions | Imines | High regio- and diastereoselectivity |

| One-Pot Three-Component Synthesis | High efficiency and functionalizability | N-activated aziridines, anilines, propargyl carbonates | Excellent (de, ee >99%) |

| From Chiral Amino Acids | Access to enantiopure products | Optically pure amino acids | High enantiomeric purity, potential for racemization |

Continuous Flow Methodologies in Related Piperazine Derivative Production

Continuous flow chemistry has emerged as a highly efficient and scalable alternative to traditional batch processing for the synthesis of piperazine derivatives and other active pharmaceutical ingredients. This technology offers several advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation.

The synthesis of N-benzylpiperazines, a class of compounds structurally related to this compound, has been successfully demonstrated using continuous-flow hydrogenation. This approach allows for the direct and scalable reductive amination of a benzaldehyde with piperazine in a protecting-group-free manner, which is both environmentally friendly and efficient.

Continuous flow has also been applied to the synthesis of key intermediates for complex pharmaceutical agents. For instance, a two-step continuous-flow process has been developed for the C-N bond formation in the synthesis of the key intermediate for the antipsychotic drug cariprazine. This process involves a selective ester reduction followed by a reductive amination using catalytic hydrogenation.

Furthermore, the production of the aryl piperazine drug flibanserin has been achieved through an uninterrupted, four-step continuous-flow sequence. This synthesis includes heterogeneously catalyzed reductive amination reactions and demonstrates the integration of multiple synthetic steps in a continuous manner. The use of microwave irradiation in conjunction with flow reactors has also been explored to accelerate the synthesis of monosubstituted piperazine derivatives, offering a rapid and efficient production method.

The table below highlights the application of continuous flow methodologies in the synthesis of piperazine derivatives.

| Application | Key Process | Advantages |

| N-Benzylpiperazine Synthesis | Reductive amination via continuous-flow hydrogenation | Protecting-group-free, scalable, safe |

| Cariprazine Intermediate Synthesis | Consecutive reduction and reductive amination | Efficient C-N bond formation |

| Flibanserin Synthesis | Four-step continuous sequence including reductive amination | Uninterrupted production |

| Monosubstituted Piperazines | Microwave-assisted flow synthesis | Rapid and efficient |

Iii. Structural Elucidation and Conformational Analysis of 1 2 Nitro Benzyl Piperazine

Spectroscopic Characterization Techniques for Structural Determination

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(2-Nitro-benzyl)-piperazine. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present. While specific experimental spectra for this exact compound are not widely published, its expected spectroscopic characteristics can be reliably predicted based on the well-understood behavior of its constituent parts: the 2-nitrobenzyl group and the piperazine (B1678402) ring.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number and type of hydrogen and carbon atoms, as well as their connectivity.

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals for each type of proton. The aromatic protons on the nitro-substituted benzene (B151609) ring would appear in the downfield region (typically 7.5-8.0 ppm), with their chemical shifts and splitting patterns influenced by the electron-withdrawing nitro group. The single proton on the secondary amine of the piperazine ring would likely appear as a broad singlet. The protons of the benzylic methylene (B1212753) (CH₂) group, being adjacent to both the aromatic ring and a nitrogen atom, are expected to produce a singlet at approximately 3.6-3.8 ppm. The eight protons on the piperazine ring itself would likely appear as two multiplets corresponding to the two different chemical environments of the methylene groups.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The six aromatic carbons would produce signals in the 120-150 ppm range. The carbon atom attached to the nitro group would be significantly downfield. The benzylic carbon is expected around 60-65 ppm, while the carbons of the piperazine ring would appear further upfield, typically in the 45-55 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard functional group analysis and data from similar N-benzylpiperazine structures.

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Predicted δ (ppm) |

| Aromatic (Ar-H) | 7.5 - 8.0 | Multiplet (m) | 4H | Aromatic (Ar-C) | 120 - 150 |

| Benzylic (Ar-CH₂) | 3.6 - 3.8 | Singlet (s) | 2H | Benzylic (Ar-CH₂) | 60 - 65 |

| Piperazine (-CH₂-N-CH₂-) | 2.8 - 3.0 | Multiplet (m) | 4H | Piperazine (-CH₂-) | 50 - 55 |

| Piperazine (-CH₂-NH-CH₂-) | 2.4 - 2.6 | Multiplet (m) | 4H | Piperazine (-CH₂-) | 45 - 50 |

| Amine (N-H) | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | - | - |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).

FTIR: The FTIR spectrum of this compound is expected to be dominated by strong, characteristic absorption bands. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Other key absorbances would include the N-H stretch of the secondary amine in the piperazine ring (around 3300 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and aromatic C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region).

Raman: Raman spectroscopy would provide complementary information. The symmetric stretch of the nitro group is typically very strong in the Raman spectrum. Aromatic ring vibrations also tend to produce strong Raman signals.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Frequencies are based on standard infrared correlation tables for the compound's functional groups.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Piperazine) | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | CH₂ (Benzyl & Piperazine) | 2950 - 2800 | Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |

| Asymmetric NO₂ Stretch | Nitro Group | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1360 - 1330 | Strong |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, it also induces fragmentation, offering valuable clues about the molecule's structure.

The mass spectrum of this compound (molecular formula C₁₁H₁₅N₃O₂) would be expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 221. The most characteristic fragmentation pathway for N-benzylpiperazine derivatives is the cleavage of the benzylic C-N bond. This would lead to the formation of a highly stable 2-nitrobenzyl cation at m/z 136, which would likely be the base peak in the spectrum. Other significant fragments would arise from the cleavage of the piperazine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 221 | [M]⁺ (Molecular Ion) |

| 136 | [C₇H₆NO₂]⁺ (2-Nitrobenzyl cation) - Likely Base Peak |

| 85 | [C₄H₉N₂]⁺ (Piperazinyl fragment) |

X-ray Crystallography and Solid-State Structure Determination

While spectroscopic methods reveal the structure in solution or gas phase, X-ray crystallography provides an unambiguous determination of the molecular structure and packing arrangement in the solid state. Although a crystal structure for this compound itself is not publicly available, analysis of a very close analogue, 1,4-Bis(2-nitrobenzyl)piperazine , provides significant insight into the expected solid-state conformation.

The crystal structure of the analogue, 1,4-Bis(2-nitrobenzyl)piperazine, has been determined. This related compound crystallizes in the monoclinic crystal system with the space group P2₁/c. The crystal system and space group are unique fingerprints of a compound's crystalline form, defining the symmetry of the unit cell and the arrangement of molecules within it. The specific parameters for this compound would require experimental determination.

Table 4: Crystallographic Data for the Analogue Compound 1,4-Bis(2-nitrobenzyl)piperazine This data is for a related compound and is presented for illustrative purposes.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₂₀N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Like cyclohexane, the piperazine ring is not planar and adopts conformations that minimize steric and torsional strain. The most stable and common conformation is the chair conformation . In the solid-state structure of the analogue 1,4-Bis(2-nitrobenzyl)piperazine, the piperazine ring adopts a centrosymmetric chair conformation. It is highly probable that the piperazine ring in this compound also adopts a chair conformation as its lowest energy state. In this arrangement, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. Computational and experimental studies on similar N-substituted piperazines generally show a preference for the bulkier substituent (in this case, the 2-nitrobenzyl group) to occupy the equatorial position to minimize steric hindrance. nih.gov This arrangement is the most thermodynamically stable conformation.

Torsion Angle and Planarity Studies of Substituted Moieties

The three-dimensional structure of this compound is defined by the conformation of the piperazine ring and the rotational freedom around the single bonds connecting the substituent groups.

Piperazine Ring Conformation: Consistent with extensive studies on piperazine and its derivatives, the piperazine ring is expected to adopt a stable chair conformation. In this conformation, the 2-nitrobenzyl substituent attached to one nitrogen atom and the hydrogen atom on the other nitrogen can occupy either axial or equatorial positions. Due to steric hindrance, the bulky 2-nitrobenzyl group is predicted to preferentially occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.

Orientation of the 2-Nitrobenzyl Group: The relative orientation of the substituted moieties is described by several key torsion angles. The planarity of the nitrobenzyl group is of particular interest. In many nitrobenzene (B124822) derivatives, the nitro group is twisted out of the plane of the phenyl ring due to steric repulsion with adjacent substituents. For this compound, significant steric hindrance is expected between the nitro group and the benzyl-piperazine fragment at the ortho position.

While specific crystallographic data for the title compound is unavailable, data from analogous structures provide insight into potential torsion angles. For instance, in the related compound 4-Methyl-N-(4-nitro-benzyl-idene)piperazin-1-amine, the nitro group is twisted by 8.0(3)° from the plane of the benzene ring. nih.gov In the more sterically crowded 1,4-Bis(2-nitrobenzyl)piperazine, the torsion angle between the nitro group and its attached phenyl ring is reported to be a more significant 45.36(6)°. This suggests that a notable deviation from co-planarity for the nitro group in this compound is highly probable.

A hypothetical, energetically favorable conformation would feature the torsion angles detailed in the table below.

| Torsion Angle | Atoms Involved | Predicted Angle (°) | Description |

|---|---|---|---|

| τ1 | C(ring)-N(1)-CH₂(benzyl)-C(aromatic) | ~170-180 | Defines an anti-periplanar arrangement, minimizing steric clash between the piperazine and phenyl rings. |

| τ2 | N(1)-CH₂(benzyl)-C(aromatic)-C(nitro-substituted) | ~60-90 | Describes the rotation of the phenyl ring relative to the piperazine linker. |

| τ3 | C(aromatic)-C(nitro-substituted)-N-O | ~20-50 | Indicates the degree of twist of the nitro group out of the phenyl ring plane due to steric hindrance. |

Intermolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding)

The crystal packing of this compound would be governed by a combination of intermolecular forces, with hydrogen bonding expected to play a primary role.

Hydrogen Bond Donors and Acceptors: The molecule possesses one classical hydrogen bond donor: the secondary amine proton (N-H) on the piperazine ring. The primary hydrogen bond acceptors are the two oxygen atoms of the nitro group.

Potential Hydrogen Bonding Motifs: The most probable intermolecular interaction is a hydrogen bond linking the N-H group of one molecule to one of the nitro group oxygen atoms of a neighboring molecule (N-H···O). Such interactions are commonly observed in the crystal structures of related piperazine salts, where they form chains and more complex networks. iucr.orgnih.govnih.gov

Other Interactions: In addition to classical hydrogen bonding, weaker C-H···O interactions may also contribute to the stability of the crystal lattice. In these interactions, activated C-H bonds (e.g., on the aromatic ring or the benzyl (B1604629) CH₂ group) can act as weak donors to the oxygen atoms of the nitro group. Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also possible. iucr.orgiucr.org In the absence of strong hydrogen bonding, as was noted for the sterically shielded analogue 1,4-Bis(2-nitrobenzyl)piperazine, the crystal packing may be dominated by non-directional van der Waals forces.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Piperazine N-H | Nitro O | Primary interaction, likely to form chains or dimers. |

| Weak Hydrogen Bond | Aromatic/Benzyl C-H | Nitro O | Secondary interaction, contributing to lattice stability. |

| Weak Hydrogen Bond | Aliphatic/Aromatic C-H | Aromatic Ring (π-system) | Possible, contributes to stabilizing packing arrangements. |

| van der Waals Forces | All atoms | All atoms | Contributes to overall crystal packing efficiency. |

Computational Chemistry Approaches for Structural and Electronic Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the structural, spectroscopic, and electronic properties of molecules. For this compound, DFT calculations would provide invaluable insights into its conformational preferences and behavior.

A thorough computational analysis would begin with exploring the conformational landscape of this compound to identify the most stable structure. This process typically involves:

Conformational Search: A systematic or random search of the potential energy surface by rotating the key single bonds (e.g., the N-CH₂ and CH₂-phenyl bonds).

Geometry Optimization: Each identified conformer would be subjected to geometry optimization using a DFT functional, such as the widely used B3LYP, paired with a suitable basis set like 6-311++G(d,p). This process finds the lowest energy geometry for each starting conformation.

Energy Calculation: The electronic energies of all optimized conformers are calculated and compared.

The global minimum on the potential energy surface corresponds to the most stable conformer. For this compound, the conformer with the 2-nitrobenzyl group in the equatorial position on the piperazine chair is anticipated to be significantly lower in energy than the axial conformer. The final optimized geometry would provide theoretical values for all bond lengths, bond angles, and torsion angles, which could then be compared with experimental data if it were available.

Following geometry optimization, a harmonic vibrational frequency calculation would be performed at the same level of theory. This computation predicts the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra.

The calculated vibrational spectrum can be used to assign specific molecular motions to the observed spectral bands. For this compound, key vibrational modes would include:

N-H Stretching: A characteristic band for the secondary amine in the piperazine ring, typically found in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperazine and benzyl CH₂ groups) are found just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group has two distinct stretching vibrations: an asymmetric stretch typically near 1500-1570 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. iucr.org

Ring Vibrations: C-C stretching modes within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment for each vibrational mode.

| Vibrational Mode | Typical Predicted Wavenumber Range (cm⁻¹) | Description of Motion |

|---|---|---|

| ν(N-H) | 3300 - 3350 | Stretching of the piperazine secondary amine bond. |

| ν(C-H) aromatic | 3050 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| ν(C-H) aliphatic | 2850 - 2980 | Stretching of C-H bonds in the piperazine and benzyl CH₂ groups. |

| νₐₛ(NO₂) | 1520 - 1560 | Asymmetric stretching of the N-O bonds in the nitro group. |

| νₛ(NO₂) | 1340 - 1370 | Symmetric stretching of the N-O bonds in the nitro group. |

| ν(C=C) | 1450 - 1600 | Stretching vibrations within the aromatic ring skeleton. |

DFT calculations are also a reliable tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating the nuclear magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C). scispace.com

The absolute shielding values are not directly comparable to experimental data. Instead, they are converted into chemical shifts (δ) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS), using the following relationship:

δ_calc = σ_TMS - σ_sample

These calculations can predict the chemical shifts for each unique proton and carbon atom in this compound. This allows for a direct comparison with experimental NMR data, aiding in the assignment of signals and confirming the molecular structure. The calculations would predict distinct chemical shifts for:

The aromatic protons, with those closer to the electron-withdrawing nitro group expected to be shifted downfield.

The benzylic (CH₂) protons.

The four sets of inequivalent methylene (CH₂) protons in the piperazine ring.

The N-H proton of the piperazine ring.

The strong agreement typically found between GIAO-DFT calculated and experimental chemical shifts makes this a powerful tool for structural elucidation. dergipark.org.tr

Electron Density Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))

Electron density analysis provides profound insights into the nature of chemical bonding and the spatial distribution of electrons within a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and quantify the extent of electron localization, which is fundamental to understanding covalent bonds, lone pairs, and atomic shells.

Electron Localization Function (ELF)

The ELF is a scalar field that partitions the molecular space into regions, or basins, that can be associated with chemical concepts like atomic cores, covalent bonds, and lone pairs. The value of ELF ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons.

For this compound, an ELF analysis would be expected to reveal distinct localization basins. High ELF values would be anticipated in the regions of the C-H, C-C, C-N, and N-O bonds, signifying the covalent nature of these interactions. Furthermore, basins of high localization corresponding to the lone pairs of electrons on the nitrogen and oxygen atoms would be clearly visible. The nitro group, being a strong electron-withdrawing group, would influence the electron density distribution across the benzene ring, which would be reflected in the topology of the ELF basins.

Localized Orbital Locator (LOL)

Similar to ELF, the LOL provides a measure of electron localization, offering a complementary perspective. The LOL is based on the kinetic energy density and is particularly effective in distinguishing regions of high and low electron density. In the context of this compound, LOL analysis would highlight the areas corresponding to covalent bonds and lone pairs with high LOL values. The spatial arrangement of these localized regions would provide a clear depiction of the molecule's electronic structure.

Illustrative Data Table for ELF and LOL Analysis:

| Molecular Region | Expected ELF Value Range | Expected LOL Value Range | Interpretation |

| N-H Bond (Piperazine) | 0.85 - 0.95 | 0.80 - 0.90 | Covalent single bond |

| C-N Bonds (Piperazine) | 0.80 - 0.90 | 0.75 - 0.85 | Covalent single bonds |

| C-C Bonds (Aromatic) | 0.75 - 0.85 | 0.70 - 0.80 | Delocalized covalent bonds |

| N-O Bonds (Nitro group) | 0.80 - 0.90 | 0.75 - 0.85 | Polar covalent bonds |

| Nitrogen Lone Pairs | ~0.95 | ~0.90 | Non-bonding electron pairs |

| Oxygen Lone Pairs | ~0.95 | ~0.90 | Non-bonding electron pairs |

Note: The values in this table are hypothetical and based on typical ranges observed for similar organic molecules in computational studies.

Topological Analysis of Electron Density (e.g., Bader's Quantum Theory of Atoms in Molecules (AIM))

Bader's Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of interatomic interactions. This analysis is based on the identification of critical points in the electron density, where the gradient of the density is zero.

For this compound, a QTAIM analysis would characterize the chemical bonds within the molecule. Bond critical points (BCPs) would be located between bonded atoms, and the properties of the electron density at these points would provide quantitative information about the bond's strength and nature.

Key parameters at the BCP include:

Electron density (ρ(r)) : Higher values indicate stronger bonds.

Laplacian of the electron density (∇²ρ(r)) : A negative value signifies a covalent (shared) interaction, typical for C-C, C-N, and C-H bonds. A positive value indicates a closed-shell interaction, such as ionic bonds or van der Waals interactions.

Total energy density (H(r)) : A negative value is indicative of a covalent bond.

In this compound, all the covalent bonds are expected to exhibit negative Laplacian values and negative total energy densities at their BCPs, confirming their shared-electron nature. The electron-withdrawing nitro group would likely lead to a higher electron density at the C-N bond of the nitro group compared to the C-N bonds of the piperazine ring.

Illustrative Data Table for AIM Analysis at Bond Critical Points:

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| N-H (Piperazine) | ~0.30 | ~ -1.5 | ~ -0.4 | Covalent |

| C-N (Piperazine) | ~0.25 | ~ -0.8 | ~ -0.3 | Covalent |

| C-N (Nitro) | ~0.35 | ~ -1.2 | ~ -0.5 | Polar Covalent |

| N-O (Nitro) | ~0.40 | ~ -0.5 | ~ -0.6 | Polar Covalent |

| C-C (Aromatic) | ~0.28 | ~ -0.7 | ~ -0.35 | Covalent |

Note: The values in this table are hypothetical and based on typical ranges observed for similar organic molecules in computational studies.

Frontier Orbital Analysis and Reactivity Indices (e.g., Electrophilicity Index)

Frontier molecular orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them provide valuable information about the molecule's kinetic stability, chemical reactivity, and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring, particularly on the nitrogen atoms with their lone pairs of electrons. The LUMO, on the other hand, is anticipated to be predominantly located on the electron-deficient nitrobenzyl moiety, specifically on the nitro group and the aromatic ring. This distribution suggests that the piperazine nitrogen is the primary site for electrophilic attack, while the nitrobenzyl group is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's stability. A larger gap implies higher stability and lower reactivity. The presence of the nitro group is expected to lower the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzylpiperazine, thereby increasing its reactivity.

Reactivity Indices:

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher value of ω indicates a stronger electrophile. Due to the electron-withdrawing nature of the nitro group, this compound is expected to have a significant electrophilicity index.

Illustrative Data Table for Frontier Orbital Analysis and Reactivity Indices:

| Parameter | Hypothetical Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Electrophilicity Index (ω) | 3.66 | eV |

Note: The values in this table are hypothetical and based on computational studies of similar nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Evaluation

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting the nature of non-covalent interactions. In an MEP map, regions of negative electrostatic potential (typically colored red) are associated with nucleophilic character (electron-rich), while regions of positive electrostatic potential (typically colored blue) indicate electrophilic character (electron-poor).

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring, making these sites susceptible to electrophilic attack or hydrogen bond donation. The most positive potential would likely be found around the hydrogen atoms of the piperazine N-H group and the aromatic ring, indicating these as potential sites for nucleophilic attack or hydrogen bond acceptance. The presence of the electron-withdrawing nitro group would create a significant region of positive potential on the adjacent aromatic ring.

This detailed mapping of the electrostatic potential is crucial for understanding how the molecule will interact with other molecules, including biological targets, and for predicting its behavior in different chemical environments.

Iv. Chemical Reactivity and Functional Group Transformations of 1 2 Nitro Benzyl Piperazine

Reactivity of the Nitro Group on the Benzyl (B1604629) Moiety

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene (B151609) ring and serves as a crucial handle for synthetic transformations, most notably reduction to an amino group.

The conversion of the aromatic nitro group in 1-(2-Nitro-benzyl)-piperazine and related structures into a primary amine is a fundamental transformation, yielding the corresponding 1-(2-Amino-benzyl)-piperazine. This reduction can be accomplished through several reliable methods, including catalytic hydrogenation and the use of metallic reducing agents in acidic media. oup.com

Catalytic hydrogenation is a highly effective method for this transformation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice for nitro group reductions. researchgate.net Raney nickel is also frequently used and has been demonstrated to effectively reduce the nitro group in a related compound, N¹-methyl-N⁴-(2-nitrobenzyl)piperazine, using hydrazine (B178648) hydrate (B1144303) as the hydrogen source in an ethanol (B145695) solvent. researchgate.net This reaction proceeds at room temperature and yields the corresponding pale yellow crystals of N¹-methyl-N⁴-(2-aminobenzyl)piperazine. researchgate.net

Another widely used approach involves the use of metals in acidic conditions, such as iron (Fe), zinc (Zn), or tin (Sn) with hydrochloric acid (HCl). oup.com Tin(II) chloride (SnCl₂) is a particularly mild and chemoselective reagent for this purpose. researchgate.net Its utility has been highlighted in the reduction of substituted nitrobenzyl piperazine (B1678402) derivatives where other functional groups, such as a benzyl group on the second piperazine nitrogen, might be sensitive to the conditions of catalytic hydrogenation. For instance, the reduction of 1-benzyl-4-(4-nitro-phenyl)-piperazine to its amino derivative was successfully achieved using SnCl₂·2H₂O. oup.com A novel process for nitro reduction that offers high chemoselectivity involves the use of trichlorosilane (B8805176) in the presence of an organic base. nih.gov

The choice of reducing agent is critical for achieving the desired outcome without affecting other functional groups within the molecule.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon catalyst, various solvents (e.g., ethanol, ethyl acetate). | Highly efficient but can also reduce other functional groups (e.g., alkenes, alkynes) and may cause debenzylation. researchgate.net |

| Raney Ni, Hydrazine (N₂H₄·H₂O) | Ethanol solvent, room temperature. | Effective method used for N-methylated analogue of the title compound. researchgate.net Can also reduce other unsaturated groups. researchgate.net |

| Fe/HCl or Fe/CH₃COOH | Iron powder in the presence of a strong or weak acid. | A classic and cost-effective method for large-scale industrial synthesis. oup.comresearchgate.net |

| SnCl₂·2H₂O | Ethanol or ethyl acetate (B1210297) solvent. | A mild reagent that offers good chemoselectivity, preserving sensitive functional groups. researchgate.netoup.com |

The reduction of an aromatic nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through several intermediate species. The generally accepted pathway involves the initial two-electron reduction to a nitroso derivative (Ar-NO), followed by a further two-electron reduction to a hydroxylamine (B1172632) derivative (Ar-NHOH), which is finally reduced to the amine. researchgate.netgoogle.com

Under most reduction conditions designed to produce the amine, these intermediates are transient and not isolated. However, specific reaction conditions can be chosen to favor the formation and accumulation of the hydroxylamine intermediate. For example, the reduction of nitroarenes using zinc metal in an aqueous solution of ammonium (B1175870) chloride is a known method for preparing aryl hydroxylamines. chemrxiv.org Similarly, controlled reduction with Raney nickel and hydrazine at low temperatures (0-10 °C) can also yield the hydroxylamine. chemrxiv.org While these intermediates have not been specifically isolated and characterized for this compound, their formation is a fundamental aspect of the nitro reduction mechanism. The nitroso intermediate is generally more reactive and less frequently isolated than the hydroxylamine. researchgate.net

As an alternative to traditional chemical methods, biocatalytic reduction of aromatic nitro compounds has emerged as a sustainable and highly selective technology. researchgate.net This approach utilizes enzymes known as nitroreductases (NRs), which are typically NAD(P)H-dependent flavoenzymes. researchgate.netresearchgate.net These enzymes can catalyze the reduction of a nitro group through the same nitroso and hydroxylamine intermediates to generate the final amine product. researchgate.net

Bacterial nitroreductases are categorized into two main types: oxygen-insensitive (Type I) and oxygen-sensitive (Type II). researchgate.net The oxygen-insensitive Type I nitroreductases are of greater synthetic interest and perform a stepwise two-electron reduction. researchgate.net However, the enzymatic reaction often stops at the hydroxylamine stage, which can be a limitation. rsc.org In some cases, the complete reduction to the amine is achieved, depending on the specific enzyme and substrate. rsc.org Researchers have developed methods to overcome the accumulation of the hydroxylamine intermediate, such as using a disproportionation agent to drive the reaction toward the final amine product. rsc.org The use of nitroreductases offers excellent chemoselectivity, often reducing the nitro group without affecting other reducible functionalities in the molecule, and proceeds under mild, aqueous conditions. researchgate.net

Transformations Involving the Piperazine Moiety

The piperazine ring in this compound contains a secondary amine (N-H), which is a nucleophilic and basic center. This site is readily available for a variety of chemical transformations, allowing for the introduction of diverse substituents.

The secondary amine of the piperazine ring can be selectively functionalized through N-alkylation and N-acylation reactions. Direct alkylation of piperazine can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. However, starting with the mono-substituted this compound allows for more controlled reactions at the remaining N-H position.

N-Alkylation can be achieved through several methods. One common approach is nucleophilic substitution with alkyl halides (e.g., alkyl chlorides or bromides). Another powerful method is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond.

N-Acylation readily occurs by treating the piperazine with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. rsc.org These reactions are typically high-yielding and provide a straightforward way to introduce a wide range of functional groups onto the piperazine nitrogen. The resulting amide bond significantly alters the chemical properties of the nitrogen atom, making it non-basic due to the delocalization of the lone pair of electrons into the adjacent carbonyl group.

| Reaction Type | Reagent(s) | Functional Group Introduced | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃) | Alkyl Group (-R) | Tertiary Amine |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl Group (-CH₂-R) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Et₃N) | Acyl Group (-CO-R) | Amide |

| N-Arylation | Aryl Halide (Ar-X), Pd or Cu catalyst | Aryl Group (-Ar) | Tertiary Amine |

Beyond functionalization at the nitrogen atoms, modifications can also be made to the carbon skeleton of the piperazine ring. The development of methods for the direct C-H functionalization of the piperazine ring has opened new avenues for creating structural diversity. These reactions, which can be promoted by photoredox catalysis, allow for the introduction of aryl or other groups directly onto the carbon atoms adjacent to the nitrogen (the α-position). However, such transformations can be challenging for piperazines compared to other cyclic amines due to the presence of the second nitrogen atom, which may lead to side reactions or inhibit the catalytic system.

Vi. Analytical Methodologies for Characterization in Research Settings

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating "1-(2-Nitro-benzyl)-piperazine" from starting materials, byproducts, and other impurities that may arise during its synthesis. The choice of technique often depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of "this compound," GC-MS can be employed to assess its purity. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification.

While specific, detailed GC-MS parameters for the routine analysis of this compound are not extensively published, a general approach would involve a non-polar or medium-polarity capillary column and a temperature-programmed oven to ensure efficient separation. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns that can be used for structural confirmation.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column Type | Phenyl Arylene equivalent to DB-5ms |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 221 |

Note: This table represents typical parameters and is for illustrative purposes, as specific application notes for this compound are not widely available.

For compounds that may have lower volatility or could be thermally sensitive, Liquid Chromatography-Mass Spectrometry is the preferred method. LC-MS separates compounds in a liquid phase based on their affinity for a stationary phase (e.g., C18) and a mobile phase. This technique is highly suitable for the purity assessment of "this compound" in reaction mixtures.

Following chromatographic separation, the eluent is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These soft ionization techniques are adept at generating a protonated molecular ion [M+H]+, which for "this compound" would be observed at a mass-to-charge ratio (m/z) of 222. This allows for sensitive detection and confirmation of the compound's molecular weight.

Advanced Spectroscopic Methods for Compound Identification

Spectroscopic techniques provide detailed information about the molecular structure of "this compound" by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For "this compound," both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of "this compound" would show distinct signals for the aromatic protons of the nitrophenyl group, the benzylic protons (-CH₂-), and the protons on the piperazine (B1678402) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display unique signals for the carbons in the aromatic ring, the benzylic carbon, and the carbons of the piperazine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by absorption bands corresponding to N-H stretching in the piperazine ring, C-H stretching for the aromatic and aliphatic groups, and strong characteristic bands for the asymmetric and symmetric stretching of the nitro group (NO₂).

Table 2: Representative Spectroscopic Data for this compound and Related Structures

| Technique | Feature | Observed Signal/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.2-8.0 ppm |

| Benzylic Protons (-CH₂-) | δ ~3.6 ppm | |

| Piperazine Protons | δ 2.4-2.9 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 124-150 ppm |

| Benzylic Carbon (-CH₂-) | δ ~60 ppm | |

| Piperazine Carbons | δ ~45-55 ppm | |

| Mass Spec (ESI) | Protonated Molecular Ion [M+H]⁺ | m/z 222.12 |

| IR Spectroscopy | N-O Asymmetric Stretch | ~1520 cm⁻¹ |

| N-O Symmetric Stretch | ~1340 cm⁻¹ | |

| C-H (Aromatic) Stretch | ~3050-3100 cm⁻¹ |

X-ray Diffraction for Structural Confirmation and Crystalline Phase Analysis

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. For "this compound," single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and conformational details, offering unambiguous confirmation of its structure.

This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to construct a detailed model of the crystal lattice and the molecular structure within it. While crystallographic data for the parent "this compound" is not widely reported, studies on its derivatives and related salts have utilized this technique to confirm their molecular geometry and intermolecular interactions, such as hydrogen bonding. Such analyses are critical for understanding the solid-state properties and crystal packing of the compound.

Q & A

Q. How can computational modeling predict off-target effects of this compound in neurological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.